molecular formula C11H7ClF3N3O B3280435 (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine CAS No. 714962-04-6

(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine

Cat. No.: B3280435
CAS No.: 714962-04-6
M. Wt: 289.64 g/mol
InChI Key: XQKICFGZSQFAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine is a chemical compound with the molecular formula C11H7ClF3N3O and a molecular weight of 289.64 g/mol . This compound is characterized by the presence of a chloro-substituted pyrimidine ring and a trifluoromethoxy-substituted phenyl ring connected via an amine linkage. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine is utilized in several scientific research fields:

Safety and Hazards

The safety data sheet for a related compound, 4-(6-Chloro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester, suggests that in case of contact, one should wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine typically involves the reaction of 6-chloro-4-aminopyrimidine with 4-trifluoromethoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can result in various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-pyrimidin-4-yl)-(4-methoxy-phenyl)-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (6-Chloro-pyrimidin-4-yl)-(4-fluoro-phenyl)-amine: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

    (6-Chloro-pyrimidin-4-yl)-(4-chloro-phenyl)-amine: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine imparts unique electronic and steric properties, enhancing its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-chloro-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-9-5-10(17-6-16-9)18-7-1-3-8(4-2-7)19-11(13,14)15/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKICFGZSQFAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC=N2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714962-04-6
Record name (6-chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,6-Dichloropyrimidine (250 mg, 3.3 mmol) and 4-trifluoromethoxy aniline (330.5 mg, 1.8 mmol) were dissolved in EtOH and DIEA (312.5 uL, 1.8 mmol) was added and the mixture was refluxed for 4 h. It was then cooled, concentrated and work-up with ethyl acetate. The organic layer was separated and dried (Na2SO4). Concentrated and purified by silica-gel column chromatography (Ethyl acetate/hexane). 400 mg (84% Yield). MS m/z 290.04 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
330.5 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
312.5 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
Reactant of Route 2
Reactant of Route 2
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
Reactant of Route 3
Reactant of Route 3
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
Reactant of Route 4
Reactant of Route 4
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
Reactant of Route 5
Reactant of Route 5
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
Reactant of Route 6
Reactant of Route 6
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.